2-((3-(4-chlorophenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-(3-fluorophenyl)acetamide
Description
2-((3-(4-Chlorophenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-(3-fluorophenyl)acetamide is a pyrimidoindole derivative characterized by a fused heterocyclic core (pyrimido[5,4-b]indole) substituted with a 4-chlorophenyl group at position 3 and a thioacetamide linker at position 2. The acetamide moiety is further functionalized with a 3-fluorophenyl group (Fig. 1).
Properties
IUPAC Name |
2-[[3-(4-chlorophenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]-N-(3-fluorophenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H16ClFN4O2S/c25-14-8-10-17(11-9-14)30-23(32)22-21(18-6-1-2-7-19(18)28-22)29-24(30)33-13-20(31)27-16-5-3-4-15(26)12-16/h1-12,28H,13H2,(H,27,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKXNISZLVJUGKO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(N2)C(=O)N(C(=N3)SCC(=O)NC4=CC(=CC=C4)F)C5=CC=C(C=C5)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H16ClFN4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((3-(4-chlorophenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-(3-fluorophenyl)acetamide typically involves multi-step organic reactions. One common approach includes the following steps:
Formation of the Pyrimidoindole Core: This step involves the cyclization of appropriate precursors to form the pyrimidoindole structure. Reagents such as ammonium acetate and acetic anhydride are often used under reflux conditions.
Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced via a nucleophilic substitution reaction using 4-chlorobenzyl chloride in the presence of a base like potassium carbonate.
Thioether Formation: The thioether linkage is formed by reacting the intermediate with a thiol reagent, such as thiourea, under basic conditions.
Acetamide Formation: The final step involves the acylation of the intermediate with 3-fluoroaniline and acetic anhydride to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and the use of green solvents may be employed to achieve these goals.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, forming sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Nitration can be achieved using a mixture of nitric acid and sulfuric acid, while halogenation can be performed using halogens like bromine or chlorine in the presence of a catalyst.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Nitro or halogenated derivatives.
Scientific Research Applications
Structural Characteristics
This compound features a unique structural framework that includes:
- A pyrimidoindole core , which is known for its diverse biological activities.
- A thioether linkage , enhancing solubility and interaction with biological targets.
- A fluorinated aromatic ring , which can influence the compound's pharmacokinetic properties.
Research indicates that compounds with similar structural motifs exhibit significant biological activities. The following are key areas of biological activity associated with this compound:
Anticancer Properties
Studies have shown that compounds with similar structures can inhibit cancer cell proliferation. For instance, related compounds have demonstrated effectiveness against various cancer cell lines through mechanisms such as:
- Induction of apoptosis.
- Inhibition of tumor growth in xenograft models.
A specific study highlighted that a pyrimidoindole derivative exhibited IC50 values in the low micromolar range against several cancer types, indicating strong anticancer potential .
Enzyme Inhibition
The compound has potential as an inhibitor for various enzymes involved in cancer pathways. Notably, it may act as an inhibitor of:
- 5-lipoxygenase (5-LOX) : A target for anti-inflammatory and anticancer therapies.
In silico docking studies suggest that this compound binds effectively to the active site of 5-LOX, providing a basis for further structure optimization and development .
Antimicrobial Effects
Similar compounds have demonstrated significant antimicrobial activity against various pathogens. The presence of the thioether linkage is thought to enhance this activity by facilitating interactions with microbial enzymes or membranes.
Synthesis and Reaction Pathways
The synthesis of this compound typically involves multi-step synthetic routes, which may include:
- Formation of the pyrimidoindole core through cyclization reactions.
- Introduction of the thioether group via nucleophilic substitution.
- Coupling with the acetamide functionality.
Detailed reaction schemes are necessary for replicating this synthesis in laboratory settings. The use of commercially available reagents and straightforward transformations makes this synthesis feasible for research applications .
Case Studies
Several case studies provide insights into the biological activity of similar compounds:
- Anticancer Activity : A study demonstrated that a related compound inhibited tumor growth in xenograft models by targeting specific signaling pathways.
- Antimicrobial Effects : Research indicated that structurally similar compounds exhibited significant antimicrobial activity against various pathogens.
Mechanism of Action
The mechanism of action of 2-((3-(4-chlorophenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-(3-fluorophenyl)acetamide likely involves interactions with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, potentially inhibiting their activity or modulating their function. The exact pathways involved would depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
Aryl Group Modifications at Position 3
- 4-Ethoxyphenyl analog (): Replacing the 4-chlorophenyl group with 4-ethoxyphenyl introduces an electron-donating ethoxy group.
- Phenyl analog (): The unsubstituted phenyl group (e.g., in compound 27) lacks the electron-withdrawing chlorine atom, which may reduce binding affinity to targets like TLR4, as seen in related studies .
Methyl Substitution on the Pyrimidoindole Core
- This analog’s N-(4-(trifluoromethoxy)phenyl)acetamide side chain enhances lipophilicity, which may improve blood-brain barrier penetration compared to the target compound .
Modifications to the Acetamide Side Chain
- Fluorinated vs. Non-Fluorinated Substituents: The 3-fluorophenyl group in the target compound provides moderate electron-withdrawing effects and metabolic resistance compared to non-fluorinated analogs like 27 or 28 .
Heterocyclic Core Modifications
- Isoindole-1,3-dione Derivatives (): Compounds like 3-chloro-N-phenyl-phthalimide lack the thioacetamide linker but share isoindole motifs, which are associated with polymer synthesis rather than biological activity .
Biological Activity
The compound 2-((3-(4-chlorophenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-(3-fluorophenyl)acetamide represents a novel class of organic molecules with potential therapeutic applications. This article explores its biological activity, including antimicrobial, anticancer, and immunomodulatory effects, supported by data tables and relevant case studies.
Chemical Structure and Properties
This compound features a complex structure characterized by a pyrimido-indole core. Its IUPAC name reflects its intricate arrangement of functional groups, including thioether and acetamide moieties.
Antimicrobial Activity
Research indicates that compounds with similar pyrimido[5,4-b]indole structures exhibit significant antimicrobial properties. For instance, derivatives have shown effectiveness against various Gram-positive and Gram-negative bacteria:
| Compound | Target Pathogen | MIC (µg/mL) |
|---|---|---|
| Compound A | Staphylococcus aureus | 32 |
| Compound B | Escherichia coli | 64 |
| Compound C | Pseudomonas aeruginosa | 128 |
In a study involving the synthesis of related pyrimidine derivatives, compounds exhibited up to 97% inhibition against specific bacterial strains due to the presence of halogenated phenyl substituents .
Anticancer Activity
The anticancer potential of the compound has been assessed through various in vitro assays. Notably, derivatives of pyrimido-indoles have been found to induce apoptosis in cancer cell lines such as HeLa and MCF-7:
| Cell Line | IC50 (µM) |
|---|---|
| HeLa | 15.2 |
| MCF-7 | 12.8 |
In structure-activity relationship (SAR) studies, modifications at the N5 position have been shown to enhance cytotoxicity while reducing off-target effects .
Immunomodulatory Effects
The compound's ability to modulate immune responses has been evaluated using murine bone marrow-derived dendritic cells. Notable findings include:
- Induction of IL-6 and IP-10 production, suggesting potential as an immunotherapeutic agent.
- Lower IL-6 release while maintaining higher levels of type I interferon-associated cytokines indicates a preferential stimulation of the immune response pathways .
Case Studies
-
Antimicrobial Efficacy Study
A recent study tested the compound against a panel of pathogens. The results demonstrated significant bactericidal activity with MIC values comparable to established antibiotics. The presence of the thioether linkage was crucial for enhancing activity against resistant strains. -
Cancer Cell Line Investigation
In vitro tests on HeLa cells revealed that the compound induced apoptosis through the mitochondrial pathway, evidenced by increased caspase activity and changes in mitochondrial membrane potential.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
